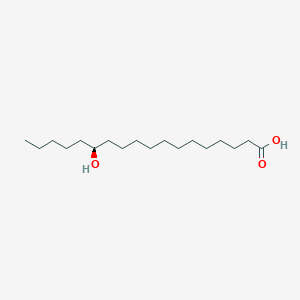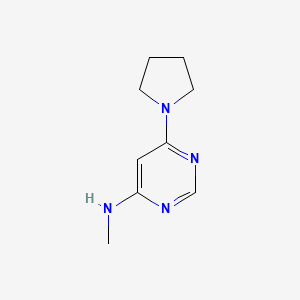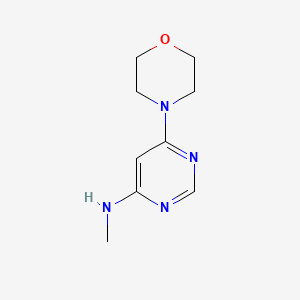![molecular formula C8H8BrN3OS B1371991 2-bromo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one CAS No. 1210532-02-7](/img/structure/B1371991.png)
2-bromo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Overview
Description
“2-bromo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one” is a chemical compound with the molecular formula C8H8BrN3OS . It is a powder at room temperature .
Synthesis Analysis
The synthesis of similar compounds, such as 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine, has been described in the literature . The reactions of 2-amino-5-mercapto- (or 2,5-dimercapto)-1,3,4-thiadiazoles with 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine to give the corresponding sulfides have been studied .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8BrN3OS/c1-2-3-5-4-6(13)12-8(10-5)14-7(9)11-12/h4H,2-3H2,1H3 .Chemical Reactions Analysis
The possibility of S-alkylation and addition of quinone at the free mercapto group in the 1,3,4-thiadiazole ring has been shown .Physical And Chemical Properties Analysis
This compound has a molecular weight of 274.14 . It is a powder at room temperature .Scientific Research Applications
Synthesis and Structural Transformations
Preparation and Elucidation of Structure
2-bromo-5-amino-1,3,4-thiadiazole derivatives, including related compounds, can be prepared via reactions involving diketene, cyclocondensation, and displacement of bromo substituents. These processes highlight the structural versatility and synthesis routes of thiadiazolo[3,2-a]pyrimidin-5-one compounds (Safarov et al., 2005).
Cyclic Condensations with Dicarbonyl Compounds
Reactions of thiadiazole compounds with 1,3-dicarbonyl compounds result in various derivatives, underlining their potential for creating diverse molecular structures (Lauer & Zenchoff, 1976).
Chemoselective Reactions and Nucleophilic Substitution
Specific compounds within this family demonstrate chemoselective reactions, indicating potential for targeted chemical modifications (Safarov et al., 2007).
Novel Derivatives and Their Potential
Spiro-Pyrano-Thiadiazolo-Pyrimidine Derivatives
Research into novel derivatives like spiro-pyrano-thiadiazolo-pyrimidine, synthesized from sulfur-containing thiadiazolo[3,2-a]pyrimidin-5-ones, opens up possibilities for the development of new compounds with unique properties (Hosseini et al., 2021).
Core-Shell Nanocoatings for Biofilm Inhibition
Thiadiazolo[3,2-a]pyrimidin-4-ium-2-thiolate derivatives embedded in Fe3O4@C18 core-shell nanocoatings have shown potential in preventing Candida albicans biofilms, suggesting applications in biomedical fields (Olar et al., 2020).
Anticancer Activity and Interaction Studies
6-chloro-7-methyl-5H-thiadiazolo[3,2-a]pyrimidin-5-one derivatives exhibit promising anticancer activity, with specific derivatives showing effectiveness against human breast and lung cancer cell lines. Their binding interactions with bovine serum albumin were also explored, providing insights into their potential therapeutic uses (Gaonkar et al., 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-bromo-7-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3OS/c1-2-3-5-4-6(13)12-8(10-5)14-7(9)11-12/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBFZOPCIOGIRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N2C(=N1)SC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



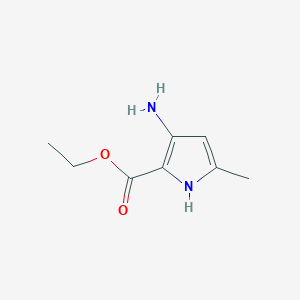
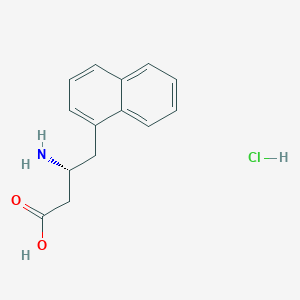
![2-[(2-Chloropyrimidin-4-yl)amino]acetic acid](/img/structure/B1371918.png)
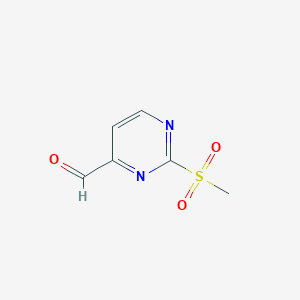

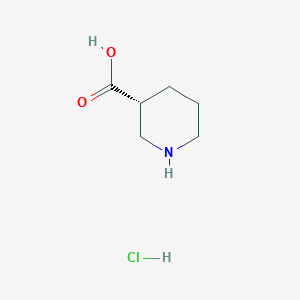

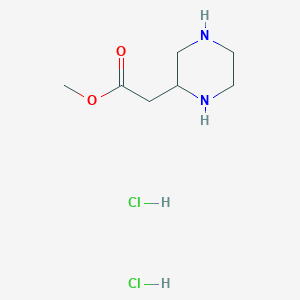
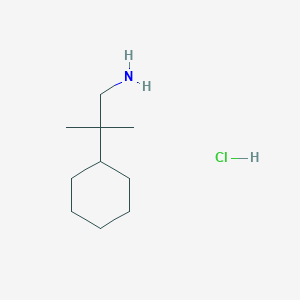
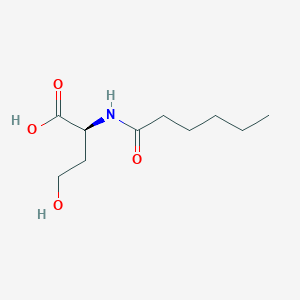
![[(1S,3R,6S,8R,11S,15R,16R)-7,7,11,16-Tetramethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B1371930.png)
